4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c21-16-6-2-1-5-15(16)19-9-10-23(11-12-28(19,26)27)20(25)13-24-14-22-17-7-3-4-8-18(17)24/h1-8,14,19H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNMQEZJSZYGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the acetyl group. The fluorophenyl group is then attached, and finally, the thiazepane ring is formed. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodiazole and thiazepane can inhibit cancer cell proliferation by targeting specific kinases involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for certain enzymes involved in metabolic pathways. Research into related compounds has demonstrated their ability to inhibit serine/threonine kinases, which play crucial roles in cell signaling and cancer progression .
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers synthesized several thiazepane derivatives and tested their efficacy against human cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against specific cancer types .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of various thiazepane compounds against Gram-positive and Gram-negative bacteria. The results showed that some derivatives displayed promising activity, suggesting the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione, highlighting variations in substituents and molecular properties:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The benzodiazolyl acetyl group in the target compound may enhance binding to biological targets (e.g., kinases or GPCRs) through aromatic interactions, whereas analogs with benzenesulfonyl (CAS 2034335-94-7) or cyclopropanecarbonyl (CAS 2177365-41-0) groups might exhibit altered selectivity due to steric or electronic differences .
- Fluorinated aryl groups (e.g., 2-fluorophenyl in the target compound vs. 2-chlorophenyl in CAS 2034330-36-2) influence metabolic stability and lipophilicity, impacting pharmacokinetic profiles .
Synthetic and Analytical Comparisons :
- Derivatives like CAS 2034330-36-2 and CAS 2177365-41-0 are synthesized via nucleophilic acyl substitution or Suzuki coupling, as inferred from methods in and . The target compound likely employs similar strategies but requires precise control to avoid side reactions from the benzodiazolyl group’s reactivity .
- Characterization via HRMS and $^1$H NMR (as described in ) is standard for verifying substituent integration and purity across these analogs .
Computational and Crystallographic Analysis :
Biological Activity
The compound 4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is a thiazepane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzodiazole derivatives with thiazepane frameworks. While specific synthetic pathways for this exact compound were not detailed in the available literature, similar compounds have been synthesized using methodologies that include:
- Formation of thiazepane rings through cyclization reactions.
- Acetylation of benzodiazole derivatives to introduce the acetyl group.
Anticancer Activity
Recent studies have shown that thiazepane derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been tested against various cancer cell lines:
| Compound Name | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15.0 |
| Compound B | HCT-116 (Colon) | 6.2 |
The above data illustrates that modifications in the thiazepane structure can lead to varying degrees of cytotoxicity against cancer cells, indicating a promising avenue for further research into this compound's efficacy .
The proposed mechanism of action for thiazepane derivatives includes:
- Inhibition of protein kinases , which play a crucial role in cell signaling pathways related to cancer progression.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
These mechanisms are supported by studies showing that similar compounds can inhibit key enzymes involved in tumor growth and survival .
Study 1: Anticancer Efficacy
A study conducted on a series of thiazepane derivatives demonstrated their ability to inhibit cell proliferation in multiple cancer types. The specific compound under discussion was tested alongside other derivatives, revealing its potential as a dual inhibitor targeting both CK2 and PIM-1 kinases .
Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial activity of thiazepane derivatives against various bacterial strains. The findings indicated that certain modifications led to enhanced antibacterial properties compared to standard antibiotics . This suggests that the compound may also have applications beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
